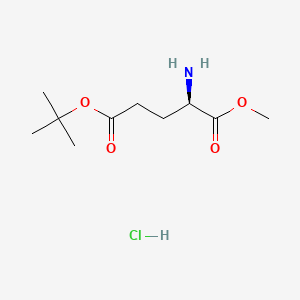

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride

Descripción general

Descripción

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO4 and its molecular weight is 253.723. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

H-D-Glu(OtBu)-OMe.HCl, also known as ®-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride or 5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride, is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a crucial role in neuronal activation .

Mode of Action

The compound is known to influence the secretion of anabolic hormones . These hormones are responsible for the growth and development of muscle tissues. By influencing their secretion, H-D-Glu(OtBu)-OMe.HCl can potentially enhance muscle growth and performance .

Biochemical Pathways

H-D-Glu(OtBu)-OMe.HCl, being a derivative of glutamic acid, may be involved in the glutamate metabolic pathway . This pathway is crucial for the synthesis and degradation of glutamate, a key neurotransmitter in the central nervous system .

Pharmacokinetics

The pharmacokinetic properties of H-D-Glu(OtBu)-OMeAs a derivative of glutamic acid, it might share similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects make it beneficial as an ergogenic dietary substance .

Actividad Biológica

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride (CAS No. 16948-36-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H20ClNO4

- Molecular Weight : 253.72 g/mol

- Structure : The compound features a tert-butyl group and an amino acid derivative structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various diseases.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : There is evidence of cytotoxicity against cancer cell lines, suggesting a possible role in cancer therapy.

The mechanisms through which this compound exerts its effects include:

- Interaction with Cellular Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis.

- DNA Interaction : Similar compounds have been noted for their ability to intercalate with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Data Table: Biological Activities

Case Studies

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its potential use as a therapeutic antioxidant.

-

Antimicrobial Evaluation :

- In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations below those toxic to human cells, suggesting a favorable therapeutic index.

-

Cytotoxicity Assessment :

- A series of assays on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride is primarily investigated for its potential therapeutic effects. It serves as a precursor or building block in the synthesis of various pharmaceutical compounds.

Key Applications :

- Antimicrobial Activity : Preliminary studies indicate that this compound shows significant activity against multi-drug resistant bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest comparable efficacy to established antibiotics, making it a candidate for further development in treating resistant infections .

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology. For instance, in vitro studies demonstrated that concentrations ranging from 10 µM to 100 µM significantly inhibited the proliferation of ovarian cancer cells .

Biochemical Research

The compound is also utilized in biochemical studies to explore its interactions with enzymes and cellular pathways.

Mechanism of Action :

- The compound may act as an enzyme modulator, influencing metabolic pathways and potentially altering enzymatic activities. This characteristic makes it valuable for understanding biochemical processes at a molecular level .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Enzyme Modulation | Alters enzymatic activity |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated potent effects comparable to established antibiotics, with MIC values demonstrating significant reductions in bacterial growth.

Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects were assessed on ovarian cancer cell lines. The findings revealed that at concentrations between 10 µM and 100 µM, the compound inhibited cell proliferation significantly, suggesting its potential role as an anticancer agent.

Propiedades

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFPACFSZQWAQF-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679345 | |

| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-36-0 | |

| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.